4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is a chemical compound classified within the oxadiazole family. Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features a methoxy group attached to an aniline structure, making it of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is identified by its IUPAC name, 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride, and has the CAS number 1311318-18-9. It is categorized under heterocyclic compounds, specifically focusing on oxadiazole derivatives, which are known for their diverse biological activities including antimicrobial and anticancer properties.
The synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride typically involves several key steps:
The molecular formula for 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is . The molecular weight is approximately 251.13 g/mol. The structural representation includes:
The InChI representation of the compound is as follows:
This data underscores the complex nature of the compound's molecular architecture.
The chemical reactivity of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride can be explored through various transformations:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is still under investigation but shows promise in various biological applications:
These actions are likely mediated through interactions at the molecular level with specific biological targets such as enzymes or receptors .
The physical properties of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 251.13 g/mol |
Density | Approximately 1.229 g/cm³ |
Melting Point | Not specifically listed |
Boiling Point | Not specifically listed |
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature .
The compound has a range of applications across various scientific disciplines:
These applications underscore the significance of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride in advancing both academic research and practical industrial processes.
The synthesis of the 5-methyl-1,3,4-oxadiazole intermediate constitutes the foundational step in producing 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride. This heterocyclic scaffold is constructed through cyclodehydration reactions involving diacylhydrazide precursors, typically under acidic conditions or thermal activation. The most prevalent synthetic route employs carboxylic acid derivatives (such as acyl chlorides or anhydrides) reacting with hydrazide derivatives to form diacylhydrazides, which subsequently undergo intramolecular cyclization upon dehydration [4].
Alternative cyclization pathways utilize amidoxime intermediates, where amidoximes react with carboxylic acid derivatives (acyl chlorides, esters, or activated carboxylic acids) to form O-acylamidoximes. These intermediates undergo thermally-induced cyclization with the loss of water to yield the 1,3,4-oxadiazole ring. Notably, microwave-assisted synthesis has emerged as a highly efficient technique for this cyclization step, significantly reducing reaction times (from hours to minutes) while improving yields by minimizing thermal decomposition pathways. For instance, microwave irradiation at 150°C facilitates near-quantitative conversion of O-acylamidoximes to 5-substituted-1,3,4-oxadiazoles within 10-15 minutes [3] [8].
Industrial-scale production employs continuous flow reactors to optimize the cyclization process, ensuring precise temperature control and enhanced mass transfer. This technology facilitates the safe handling of exothermic reactions and provides consistent product quality with yields exceeding 85%. Catalyst screening reveals that Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid) effectively promote cyclization, though recent advances favor heterogeneous catalysts (e.g., silica-supported sulfonic acid) for simplified recovery and reuse [4].
Table 1: Cyclization Methods for 5-Methyl-1,3,4-Oxadiazole Synthesis
Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Hydrazide + Acyl Chloride | Pyridine/TEA | Reflux, Toluene, 12h | 50-70 | Simple reagents |
Amidoxime + Ester | K₂CO₃ | Reflux, Toluene, 12h | 50-95 | Mild conditions |
Amidoxime + Activated Acid | T3P® (propylphosphonic anhydride) | RT to 80°C, 0.5-6h | 87-97 | High yields, short time |
Amidoxime + Anhydride | None | Water, Reflux, 12h | 35-93 | Solvent-free, aqueous medium |
Diacylhydrazide | POCl₃/PPA | 100-120°C, 2-4h | 60-80 | High conversion |
Following successful construction of the 5-methyl-1,3,4-oxadiazole core, the methoxy linker is established via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. The most efficient route involves reacting 5-(chloromethyl)-5-methyl-1,3,4-oxadiazole (or its bromomethyl analogue) with the phenolic oxygen of 4-hydroxyaniline. This reaction proceeds optimally in aprotic polar solvents such as dimethylformamide or acetonitrile under inert atmosphere, utilizing alkali metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) as mild bases to deprotonate the aniline hydroxyl group without compromising the primary amino functionality [6].
Critical optimization focuses on protecting group strategies for the aniline nitrogen. While direct coupling with unprotected 4-hydroxyaniline is feasible, competitive N-alkylation can occur, reducing yields. Protection with acetyl or tert-butoxycarbonyl (Boc) groups prior to ether formation mitigates this issue. Subsequent acidic or basic deprotection regenerates the aniline functionality without cleaving the newly formed ether linkage. Studies indicate that Boc protection followed by deprotection with trifluoroacetic acid in dichloromethane provides an overall yield exceeding 75% for the coupled intermediate [6] .
Alternative coupling strategies employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereospecific ether formation, though this is less common due to cost and purification challenges. Recent advances explore phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (water/toluene), enabling efficient etherification at lower temperatures (40-60°C) and eliminating the need for anhydrous conditions [8]. Kinetic studies confirm second-order reaction kinetics, with the rate-limiting step being the deprotonation of the phenol in Williamson ether synthesis.
Conversion of the free base 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline to its dihydrochloride salt enhances stability, crystallinity, and aqueous solubility—critical properties for pharmaceutical handling and formulation. This transformation involves proton transfer from mineral acids to the basic sites of the molecule, primarily targeting the aniline nitrogen and potentially the oxadiazole ring nitrogen atoms under sufficiently acidic conditions [7].
The mechanism proceeds via initial protonation of the more basic aniline nitrogen (pKa ~4.6 for conjugate acid), followed by protonation of an oxadiazole nitrogen at lower pH. Stoichiometric studies confirm that two equivalents of hydrochloric acid (HCl) are required for complete salt formation, generating the dihydrochloride species. The reaction is typically performed in anhydrous ethereal solvents (e.g., diethyl ether or tetrahydrofuran) or alcoholic solvents (e.g., ethanol or isopropanol) by bubbling dry HCl gas or adding concentrated hydrochloric acid. Anhydrous conditions minimize hydrolysis of the acid-sensitive oxadiazole ring [7] .
Supersaturation control during crystallization is paramount for obtaining phase-pure material with desirable particle morphology. Techniques involve slow addition of concentrated HCl to a cooled (0-5°C) solution of the free base under vigorous stirring, followed by controlled cooling crystallization or anti-solvent addition (e.g., diisopropyl ether). This yields high-purity dihydrochloride salt as a crystalline solid. Powder X-ray diffraction (PXRD) analysis confirms distinct crystalline forms, with Form I exhibiting superior stability under accelerated storage conditions (40°C/75% RH) [7].
Table 2: Hydrochloride Salt Formation Conditions and Outcomes
Acid Source | Solvent System | Temperature | Crystallization Method | Purity (%) | Crystal Form |
---|---|---|---|---|---|
HCl gas (anhydrous) | Diethyl ether | 0-5°C | Slow evaporation | >99 | Form I (stable) |
Concentrated HCl (aq) | Ethanol/water (9:1) | 0-5°C | Anti-solvent (diisopropyl ether) | 98.5 | Form II |
HCl (g) in IPA | Isopropanol | 20-25°C | Cooling crystallization | 97.8 | Form I |
HCl/dioxane | Tetrahydrofuran | -10°C | Seeded cooling | 99.2 | Form I |
Advancements in sustainable synthesis have driven significant innovation in producing 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride via eco-compatible methodologies. Solvent-free cyclization represents a major breakthrough, where neat mixtures of hydrazides and carboxylic acid derivatives undergo thermal cyclodehydration upon heating (120-150°C), eliminating solvent waste and reducing reaction times. This approach achieves yields comparable to traditional solvent-based methods (70-85%) while significantly improving the Process Mass Intensity (PMI) [3] [8].
For the ether coupling step, mechanochemical grinding (ball milling) facilitates the Williamson ether synthesis between 5-(halomethyl)-5-methyl-1,3,4-oxadiazole and 4-hydroxyaniline derivatives in the absence of solvent. Employing potassium carbonate as both base and grinding auxiliary yields the coupled product within 30-60 minutes, demonstrating near-quantitative conversion. This method circumvents solubility limitations and reduces energy consumption associated with conventional heating or reflux [8].
Green solvent alternatives are extensively evaluated for each synthetic step. Cyclopentyl methyl ether (CPME) emerges as a superior replacement for tetrahydrofuran or toluene in nucleophilic substitutions, offering comparable efficiency with lower toxicity, higher boiling point, and formation of azeotropes facilitating water removal. Similarly, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable biomass, effectively replaces dichloromethane in extraction and workup procedures due to its favorable partition coefficients and lower environmental persistence [8] [9].
Catalyst innovation focuses on recyclable heterogeneous catalysts. Silica-supported sulfonic acid catalysts facilitate oxadiazole formation with minimal leaching, allowing reuse for ≥5 cycles without significant activity loss. Immobilized organocatalysts (e.g., polymer-supported cinchona alkaloids) enable asymmetric transformations where applicable. Energy-intensive steps are optimized using microwave dielectric heating or continuous flow photochemistry, reducing overall energy consumption by up to 60% compared to batch processing [3] [8] [9].
Table 3: Green Chemistry Approaches and Performance Metrics
Synthetic Step | Green Approach | Reaction Conditions | Yield/Conversion | Environmental Benefit |
---|---|---|---|---|
Oxadiazole Cyclization | Solvent-free thermal | 140°C, neat, 45 min | 85% | Zero solvent waste |
Aqueous medium cyclization | Water, reflux, 12h | 35-93% | Replacement of organic solvents | |
Ether Coupling | Mechanochemical ball milling | K₂CO₃, ball mill, 60 min | >95% conversion | Solvent-free, low energy |
Phase-transfer catalysis | TBAB, H₂O/toluene, 60°C | 88% | Avoids anhydrous conditions | |
Salt Formation | Anti-solvent crystallization | Ethanol/water + diisopropyl ether | 98% | Reduced solvent volume |
Workup/Extraction | 2-MeTHF replacement | Extraction from aqueous phase | Comparable recovery | Renewable solvent, biodegradable |